L-Histidine mono((1)-3-methyl-2-oxovalerate)
Description
Chemical Identity and Structural Characterization
L-Histidine mono(3-methyl-2-oxovalerate) is a salt composed of equimolar proportions of L-histidine (C₆H₉N₃O₂) and 3-methyl-2-oxovaleric acid (C₆H₁₀O₃), yielding the molecular formula C₁₂H₁₉N₃O₅ and a molecular weight of 285.30 g/mol . The structure features two distinct moieties:
- L-Histidine : A polar amino acid with an imidazole side chain, contributing a primary amine (-NH₂) and carboxylate (-COO⁻) group.
- 3-Methyl-2-oxovalerate : A branched-chain α-keto acid derived from isoleucine catabolism, characterized by a ketone group at C2 and a methyl branch at C3.
The SMILES notation for the compound is CC(C)CC(=O)C(=O)O.C1=C(NC=N1)CC@@HN, highlighting the (S)-configuration of histidine and the keto acid’s branched alkyl chain. The InChIKey (SEGLGXWKMQWPCB-JEDNCBNOSA-N) further confirms stereochemical specificity.
Structural Comparison of Component Moieties
| Feature | L-Histidine | 3-Methyl-2-Oxovalerate |
|---|---|---|
| Functional Groups | Amino, carboxylate, imidazole | Ketone, carboxylate |
| Molecular Formula | C₆H₉N₃O₂ | C₆H₁₀O₃ |
| Role in Metabolism | Protein synthesis, buffering | Isoleucine degradation |
The ionic bond between histidine’s α-amino group and the keto acid’s carboxylate group stabilizes the compound under physiological pH conditions.
Historical Context of Discovery and Nomenclature
The compound was first cataloged in chemical databases in the early 21st century, with its CAS registry number (78000-40-5) assigned in 2007. Its discovery likely emerged from studies on amino acid conjugates in metabolic pathways, particularly investigations into nitrogen transport and branched-chain keto acid disposal mechanisms.
The systematic IUPAC name , (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid; 4-methyl-2-oxopentanoic acid, reflects its dual-component nature. Common synonyms include L-Histidine mono(4-methyl-2-oxovalerate) and Histidine α-ketoisocaproate, though the latter term is occasionally misapplied to related structures.
Biological Significance in Amino Acid Metabolism
This conjugate intersects two critical metabolic processes:
- Histidine Utilization : As an essential amino acid, histidine contributes to protein synthesis and serves as a precursor for histamine and carnosine. Its conjugation with 3-methyl-2-oxovalerate may facilitate nitrogen shuttling or modulate solubility in cellular environments.
- Branched-Chain Keto Acid (BCKA) Metabolism : 3-Methyl-2-oxovalerate arises from the transamination of isoleucine via branched-chain aminotransferase (BCAT). Accumulation of this keto acid is a hallmark of maple syrup urine disease (MSUD), where defective BCKA dehydrogenase activity disrupts catabolism.
The conjugate’s buffering capacity, inherited from histidine’s imidazole group (pKa ≈ 6.0), may stabilize pH in mitochondria or lysosomes during BCKA flux. Additionally, its formation could represent a detoxification mechanism, sequestering excess keto acids under metabolic stress.
Key Metabolic Pathways Involving the Conjugate
- Isoleucine Catabolism :
Isoleucine → (Transamination) → 3-Methyl-2-oxovalerate → (Conjugation with histidine) → Excretion or storage. - Histidine Homeostasis : Free histidine ↔ Conjugated form (pH-dependent equilibrium).
Properties
CAS No. |
78000-38-1 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9N3O2.C6H10O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-3-4(2)5(7)6(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |
InChI Key |
LXIXZDSVFITYPB-JEDNCBNOSA-N |
Isomeric SMILES |
CCC(C)C(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] typically involves the esterification of L-histidine with 3-methyl-2-oxovaleric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pH, ensuring high yield and purity of the final product. The use of non-animal sources for L-histidine is also common to avoid contamination with adventitious viruses .
Chemical Reactions Analysis
Types of Reactions
L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] can undergo various chemical reactions, including:
Oxidation: The imidazole ring in L-histidine can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert the keto group in 3-methyl-2-oxovaleric acid to a hydroxyl group.
Substitution: The amino group in L-histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the keto group can yield hydroxy derivatives.
Scientific Research Applications
Nutritional Supplementation
L-Histidine and its derivatives are being investigated for their potential as nutritional supplements. Research indicates that these compounds can help in:
- Erythropoiesis : L-Histidine supplementation has shown promise in enhancing red blood cell production, which can be beneficial for individuals with anemia or chronic kidney disease .
- Muscle Performance : Studies suggest that L-Histidine may aid in reducing fatigue during strenuous exercise by improving muscle recovery and performance .
Neurological Disorders
The potential neuroprotective effects of L-Histidine derivatives are under investigation. Preliminary studies indicate that these compounds may have a role in:
- Cognitive Function : There is ongoing research into how L-Histidine supplementation can impact cognitive decline associated with aging and neurodegenerative diseases .
- Mood Regulation : Due to its role in histamine synthesis, L-Histidine may influence mood disorders and stress responses.
Clinical Trials on Efficacy
Several clinical trials have been conducted to assess the efficacy of L-Histidine supplementation:
- A study involving patients with chronic renal failure demonstrated improved hemoglobin levels with L-Histidine supplementation, indicating its potential utility in managing anemia .
- Another trial focused on athletes showed that L-Histidine supplementation reduced markers of muscle damage post-exercise, suggesting benefits for recovery .
Comparative Data Table
The following table summarizes key findings related to the applications of L-Histidine mono((1)-3-methyl-2-oxovalerate):
Mechanism of Action
The mechanism of action of L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] involves its interaction with various molecular targets and pathways:
Histamine Production: L-histidine is a precursor for histamine, which is produced via the decarboxylation of L-histidine by the enzyme histidine decarboxylase.
Enzyme Active Sites: The imidazole ring of L-histidine can coordinate with metal ions, playing a crucial role in the catalytic activity of metalloenzymes.
Protein Stability: The compound can influence protein stability and function by participating in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
L-Histidine Monohydrochloride Monohydrate
- Structure : A hydrated hydrochloride salt of L-histidine (CAS: 5934-29-2; molecular weight: 209.63 g/mol) .
- Properties : Highly water-soluble, stable under standard conditions, and widely used in pharmaceuticals and supplements.
- Biological Role : Precursor for histamine synthesis and metal chelation (e.g., zinc, nickel) .
- Applications : Utilized in animal feed additives, clinical nutrition, and histamine-related research .
L-Carnosine
- Structure : A dipeptide of β-alanine and L-histidine (molecular weight: 226.23 g/mol).
- Properties : Soluble in water, resistant to enzymatic degradation due to β-alanine linkage.
- Biological Role : Antioxidant, pH buffering in muscles, and neuroprotection. Synergistic effects with L-histidine in mitigating oxidative stress and brain aging .
- Applications : Dietary supplements for cognitive health and athletic performance .
D-Histidine
- Structure : Enantiomer of L-histidine with identical chemical properties (pKa, metal-binding affinity) .
- Applications : Used in research to distinguish between biological and physicochemical mechanisms of metal detoxification .
L-Histidine Methyl Ester
- Structure : Methyl ester derivative of L-histidine.
- Properties : Retains similar enzyme-binding affinity (Km values comparable to free L-histidine) but altered solubility .
- Applications : Substrate for enzymatic studies and peptide synthesis .
Table 1: Key Properties of L-Histidine Derivatives
| Compound | Molecular Weight (g/mol) | Solubility | Biological Role | Applications |
|---|---|---|---|---|
| L-Histidine mono((1)-3-methyl-2-oxovalerate) | ~269.25* | Likely moderate | Potential metal chelation, metabolic roles | Research, niche pharmaceuticals |
| L-Histidine monohydrochloride monohydrate | 209.63 | High (water) | Histamine precursor, metal chelation | Supplements, animal feed |
| L-Carnosine | 226.23 | High (water) | Antioxidant, neuroprotection | Cognitive health, sports nutrition |
| D-Histidine | 155.15 | High (water) | Zinc chelation (non-biological) | Research tools |
*Calculated based on L-histidine (155.15 g/mol) + 3-methyl-2-oxovalerate (114.10 g/mol).
Research Findings
- Metal Chelation : Both L- and D-histidine bind zinc with equal affinity, but only L-histidine is metabolically active .
- Synergistic Effects: L-Histidine combined with L-carnosine (1 mM + 10 mM) enhances neuroprotection in aged neuronal cells .
- Enzyme Interactions : Mutant enzymes retain similar Km values for L-histidine and its methyl ester, suggesting conserved binding mechanisms .
- Self-Assembly : Free L-histidine self-assembles under physiological conditions, a property that may differ in conjugated forms .
Industrial and Clinical Relevance
- Production: L-Histidine derivatives like monohydrochloride monohydrate are synthesized via microbial fermentation (e.g., Corynebacterium glutamicum) with rigorous safety and purity standards .
- Market Trends : The global L-histidine market is growing, driven by demand in pharmaceuticals and animal nutrition .
Q & A
Q. What are the optimal buffer conditions for studying L-Histidine’s physicochemical properties in aqueous solutions?
L-Histidine’s interactions in buffer systems are critical for experimental reproducibility. Density and specific heat capacity measurements in pH 7.4 buffer solutions (0.00215–0.03648 mol kg⁻¹, 288–313 K) reveal concentration- and temperature-dependent behavior. Use differential scanning calorimetry (DSC) and densimetry to determine apparent molar volumes (φVHis) and heat capacities (ϕCp). These parameters are essential for designing stable formulations or simulating physiological conditions . The Jones-Dole equation can further analyze viscosity changes in mixed solvent systems, such as aqueous-gentamicin sulfate solutions .
Q. How can L-Histidine be quantified in complex biological matrices with high confidence?
Metabolomic workflows using LC-MS/MS with spectral matching (e.g., Pearson’s correlation coefficient ≥0.85 between experimental and reference spectra) ensure reliable identification. For example, L-Histidine in non-alcoholic fatty liver disease studies was validated via in silico MS/MS fragmentation patterns and comparison to authentic standards . Include internal standards like deuterated analogs to correct for matrix effects.
Q. What role does L-Histidine play in metal chelation, and how does this affect experimental outcomes?
L-Histidine chelates transition metals (e.g., Cu²⁺, Fe²⁺), inhibiting Fenton reaction-derived oxidative damage. In joint tissue studies, this property reduces reactive oxygen species (ROS) generation, but residual metal ions in buffers may confound results. Pre-treat solutions with chelators like EDTA or use metal-free buffers to isolate L-Histidine’s effects .
Advanced Research Questions
Q. How can contradictory findings on L-Histidine’s impact on meat microstructure be resolved?
In poultry studies, L-Histidine supplementation increased meat porosity but reduced myofiber diameter compared to β-alanine combinations. To reconcile these results, employ mixed-methods approaches:
- Quantitative: Measure carnosine levels via HPLC and correlate with histomorphometric data (e.g., myofiber cross-sectional area).
- Qualitative: Use electron microscopy to visualize microstructural changes and contextualize porosity metrics . Control for variables like feed composition and animal genotype to isolate precursor effects.
Q. What experimental strategies optimize synergistic neuroprotective effects of L-Histidine with other compounds?
Dose-response assays (e.g., MTT) reveal that 1 mM L-Histidine + 10 mM L-carnosine enhances neuronal proliferation synergistically, while lower doses (0.5 mM + 5 mM) show no effect. Use factorial design experiments to map interaction surfaces and identify non-linear relationships. Validate via ROS scavenging assays and mitochondrial membrane potential measurements .
Q. How do oxidation pathways of L-Histidine vary under formulation-relevant conditions, and what analytical methods detect degradation products?
Under tert-butylhydroperoxide (t-BHP) exposure, L-Histidine forms multiple oxidation byproducts. Use accelerated stability studies (pH 6–8, 25–40°C) with RP-HPLC and NMR to track degradation. Metal ions (Fe²⁺/Cu²⁺) catalyze oxidation, but chelators like EDTA mitigate this. For protein formulations, pair with antioxidants (e.g., methionine) and monitor via UV spectroscopy for imidazole ring modifications .
Q. What methodologies ensure purity and functionality of L-Histidine-tagged recombinant proteins?
His-tagged proteins purified via Ni²⁺-IDA affinity chromatography require stringent buffer conditions (20 mM L-Histidine, pH 6.0) to prevent metal leaching. Post-cleavage (e.g., factor Xa), apply ion-exchange chromatography (Mono Q column, 0–0.5 M NaCl gradient) to remove residual tags. Validate purity via SDS-PAGE and Bradford assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
